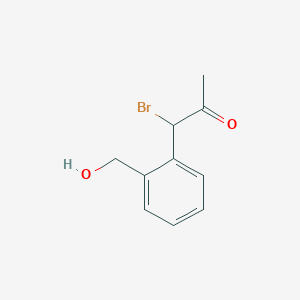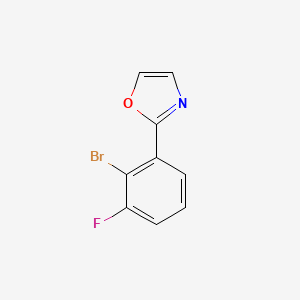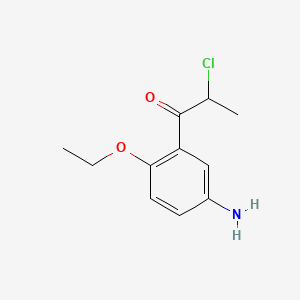
1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C12H14ClF2O3. This compound is characterized by the presence of a chloro group, a difluoromethoxy group, and an ethoxy group attached to a phenyl ring, along with a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)-6-ethoxybenzene with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of corresponding amides or thioethers.
Oxidation Reactions: The propan-2-one moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to form alcohols.
Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group and the difluoromethoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-(difluoromethoxy)-6-ethoxyphenyl)propan-2-one can be compared with other similar compounds such as:
1-Chloro-1-(2-(difluoromethoxy)-5-fluorophenyl)propan-2-one: This compound has a fluorine atom instead of an ethoxy group, which may affect its chemical reactivity and biological activity.
1-Chloro-1-(2-(difluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-2-one: The presence of a trifluoromethylthio group introduces different electronic and steric effects compared to the ethoxy group.
1-Chloro-1-(2-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one:
Propriétés
Formule moléculaire |
C12H13ClF2O3 |
|---|---|
Poids moléculaire |
278.68 g/mol |
Nom IUPAC |
1-chloro-1-[2-(difluoromethoxy)-6-ethoxyphenyl]propan-2-one |
InChI |
InChI=1S/C12H13ClF2O3/c1-3-17-8-5-4-6-9(18-12(14)15)10(8)11(13)7(2)16/h4-6,11-12H,3H2,1-2H3 |
Clé InChI |
AHUZMOSDPXQLCT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=CC=C1)OC(F)F)C(C(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


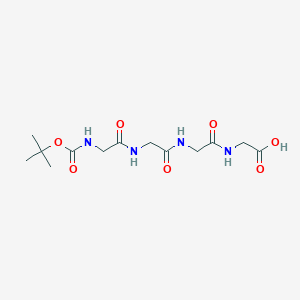
![3-Amino-5-bromothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B14038719.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-3-methylaniline](/img/structure/B14038726.png)
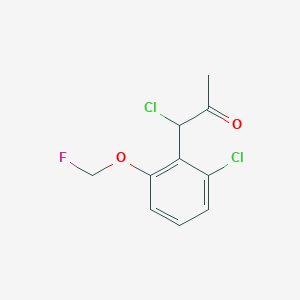
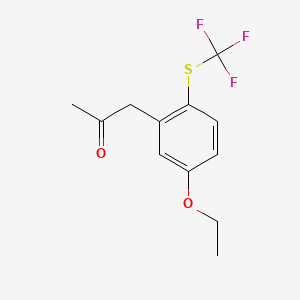
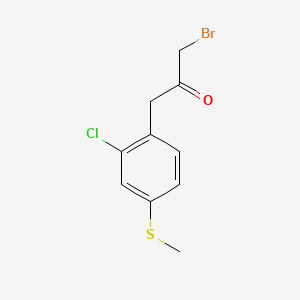
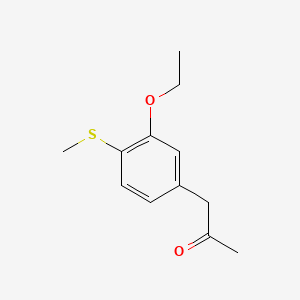
![(7R,8R,9S,10S,13S,14S,17S)-7,10,13-Trimethyl-4,5,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14038754.png)

![1-Thia-7-azaspiro[4.4]nonane](/img/structure/B14038763.png)

